(5-Cyclopropoxy-2-nitrophenyl)methanamine
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Overview
Description
(5-Cyclopropoxy-2-nitrophenyl)methanamine: is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a methanamine group attached to a phenyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyclopropoxy-2-nitrophenyl)methanamine typically involves the nitration of a cyclopropoxy-substituted phenyl compound followed by the introduction of the methanamine group. The reaction conditions often include the use of nitrating agents such as nitric acid and sulfuric acid for the nitration step, followed by reductive amination to introduce the methanamine group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Cyclopropoxy-2-nitrophenyl)methanamine can undergo oxidation reactions, typically involving oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: (5-Cyclopropoxy-2-nitrophenyl)methanamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of nitro and amine groups on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and other biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (5-Cyclopropoxy-2-nitrophenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The methanamine group can form hydrogen bonds and other interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
- (5-Cyclopropoxy-2-nitrophenyl)ethanamine
- (5-Cyclopropoxy-2-nitrophenyl)propanamine
- (5-Cyclopropoxy-2-nitrophenyl)butanamine
Comparison: Compared to its similar compounds, (5-Cyclopropoxy-2-nitrophenyl)methanamine is unique due to its specific combination of functional groups. The presence of the cyclopropoxy group and the nitro group in the same molecule provides distinct reactivity and properties that are not observed in its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(5-cyclopropyloxy-2-nitrophenyl)methanamine |
InChI |
InChI=1S/C10H12N2O3/c11-6-7-5-9(15-8-1-2-8)3-4-10(7)12(13)14/h3-5,8H,1-2,6,11H2 |
InChI Key |
VQJFYYAXAKNXRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)[N+](=O)[O-])CN |
Origin of Product |
United States |
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